|
REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:30]=[CH:29][C:13]3[N:14]4[CH:19]=[C:18]([C:20]5[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[CH:22][CH:21]=5)[N:17]=[C:15]4[S:16][C:12]=3[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>C(O)C.[Fe]>[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:30]=[CH:29][C:13]3[N:14]4[CH:19]=[C:18]([C:20]5[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=5)[N:17]=[C:15]4[S:16][C:12]=3[CH:11]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)CCOC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(C=C3)[N+](=O)[O-])C=C1
|
|
Name
|
|
|
Quantity
|
0.77 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 5 h
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
immediately filtered though Celite
|
|
Type
|
WASH
|
|
Details
|
washed with hot ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried with Na2CO3
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)CCOC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(N)C=C3)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |